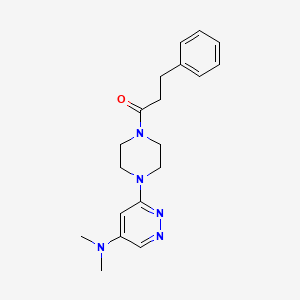

1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one, also known as DAPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPP is a piperazine derivative that has shown promising results in the treatment of various neurological disorders and cancer.

Applications De Recherche Scientifique

Herbicidal Applications

A study on pyridazinone herbicides highlighted that certain pyridazinone compounds, including those with dimethylamino substitutions, exhibit phytotoxicity by inhibiting the Hill reaction and photosynthesis in plants. These compounds, through their action mechanism, offer a basis for herbicidal activity, with specific substitutions enhancing resistance to metabolic detoxication in plants and introducing additional biological properties like interference with chloroplast development (Hilton et al., 1969).

Antimicrobial and Biofilm Inhibition

Research into bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, including compounds with dimethylamino groups, demonstrated potent antibacterial efficacies against various bacterial strains. These compounds showed significant biofilm inhibition activities, outperforming reference drugs in some cases, indicating their potential as novel antibacterial agents (Mekky & Sanad, 2020).

Antimicrobial Agents

The synthesis of s-Triazine-Based Thiazolidinones, incorporating dimethylamino groups, was aimed at developing new antimicrobial agents. These derivatives were tested against a range of bacteria and fungi, showcasing the potential of such compounds in treating microbial infections (Patel et al., 2012).

Enzyme Inhibition

A study on pyridazinones as glucan synthase inhibitors identified specific derivatives effective against fungal infections. These compounds, through their structural activity relationship, demonstrated efficacy in mouse models of Candida glabrata infection, highlighting their potential in antifungal therapies (Ting et al., 2011).

Mécanisme D'action

- The primary targets of this compound are not explicitly mentioned in the available literature. However, we know that it belongs to the class of pyridazinones , which have exhibited a wide range of pharmacological activities .

- Pyridazinones are derivatives of pyridazine, characterized by nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality. They are often referred to as the “wonder nucleus” due to their diverse pharmacodynamic profiles .

Target of Action

Mode of Action

Propriétés

IUPAC Name |

1-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O/c1-22(2)17-14-18(21-20-15-17)23-10-12-24(13-11-23)19(25)9-8-16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBNMZAYIVQOLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-chloro-6-fluorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2784858.png)

![6-(3-methoxypropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2784859.png)

![1'-(2-ethoxyacetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2784861.png)

![N-(2-ethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2784862.png)

![4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine](/img/structure/B2784863.png)

![N-{2-[(6-chloro-3-pyridinyl)amino]ethyl}-N'-cyanoethanimidamide](/img/structure/B2784871.png)

![7-azepan-1-yl-1-ethyl-6-fluoro-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2784873.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2784874.png)